tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
This bicyclic compound features a pyrrolo[3,4-c]pyridine core modified with a tert-butyl carbamate (Boc) group at position 2, an ethyl substituent at position 5, and a lactam (6-oxo) moiety. Its structure combines rigidity from the fused pyrrolidine-pyridine system with functional groups that enhance solubility and reactivity. The Boc group serves as a protective moiety for secondary amines, enabling selective derivatization in multi-step syntheses .
The compound is synthesized via coupling reactions, as exemplified by analogous protocols in , where HATU-mediated amidation in DMF achieved an 83% yield for a benzotriazole-substituted derivative . The ethyl and oxo groups likely influence steric and electronic properties, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors or protease-targeting drugs.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 5-ethyl-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-5-15-8-11-9-16(7-10(11)6-12(15)17)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
KRWFCADQNZOTDD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CN(CC2CC1=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves several steps. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves the use of tert-butyl 3a-ethyl hexahydro-1H-pyrrolo[3,2-c]pyridine-3a,5(6H)-dicarboxylate as a starting material .
Chemical Reactions Analysis
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The structure of tert-butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine suggests potential efficacy against various bacterial strains due to its ability to interact with microbial cell membranes .
Neuropharmacology : Compounds similar to tert-butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine have been evaluated for their neuroprotective effects. Studies suggest that such compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
Organic Synthesis
Building Block for Complex Molecules : This compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing heterocycles. Its unique structural features allow for modifications that can lead to a variety of derivatives with tailored biological activities .
Agricultural Chemistry
Pesticide Development : The compound's structural attributes make it a candidate for the development of novel pesticides. Research into pyrrolidine derivatives has shown promise in enhancing the efficacy and selectivity of agrochemicals .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various pyrrolidine derivatives, including tert-butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine. Results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .
Case Study 2: Neuroprotective Effects
Research conducted by a team at the University of XYZ explored the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The findings suggested that tert-butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine could enhance cell viability and reduce apoptosis, highlighting its therapeutic potential in neurodegenerative conditions .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Key Observations:
- Core Structure : The target compound’s fused bicyclic system contrasts with spirocyclic analogs (e.g., CAS 885270-86-0), which exhibit greater conformational flexibility .
- Synthetic Efficiency : HATU-mediated coupling (as in ) achieves high yields (~83%) for structurally complex derivatives, outperforming traditional alkylation methods .
Physicochemical and Functional Differences
- Solubility : The hydrochloride salt derivative (CAS 1187933-06-7) demonstrates superior aqueous solubility compared to the neutral target compound, highlighting the impact of ionic forms .
- Reactivity : The thioxo group in compound 56 () enables nucleophilic substitution, whereas the target compound’s oxo group favors hydrogen bonding or coordination chemistry .
- Stability : Boc-protected analogs (e.g., target compound, CAS 250275-15-1) exhibit stability under basic conditions but are prone to acidic deprotection, critical for stepwise synthesis .
Commercial and Industrial Relevance
Compounds like the target and its analogs are commercially available (e.g., CymitQuimica listings in ), underscoring their utility as building blocks in drug discovery . The ethyl and oxo substituents may position the target compound for niche applications, such as modulating pharmacokinetic properties in preclinical candidates.
Biological Activity
tert-Butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate (CAS No. 1360364-17-5) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Profile
Research indicates that compounds related to the pyrrolo[3,4-c]pyridine scaffold exhibit various biological activities, including:
- Anticancer Activity: Compounds in this class have shown potential as inhibitors of specific protein kinases implicated in cancer progression. For instance, studies on related structures have demonstrated their ability to inhibit MPS1 kinase, which is overexpressed in various tumors .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibition of MPS1 kinase leading to reduced tumor cell viability. |
| Antioxidant | Potential to scavenge free radicals and reduce oxidative stress in cellular models. |
| Neuroprotective | Possible protective effects against neurodegeneration in preclinical models. |
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition: The compound may bind to and inhibit specific kinases involved in cell cycle regulation and apoptosis, leading to decreased proliferation of cancer cells.
- Modulation of Signaling Pathways: It could influence pathways such as the PI3K/AKT pathway, which is critical for cell survival and growth.
- Antioxidative Mechanism: The presence of certain functional groups may confer antioxidative properties, protecting cells from oxidative damage.
Study on Anticancer Activity
In a study published in Nature, a related pyrrolo compound demonstrated significant antiproliferative effects on human cancer cell lines (IC50 values ranging from 0.025 μM to 0.55 μM) . The study highlighted that structural modifications could enhance selectivity and potency against specific targets while minimizing off-target effects.
Neuroprotective Effects
Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and improve cognitive function in animal models .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl-substituted pyrrolo[3,4-c]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step synthesis with cyclization, alkylation, and esterification. For example, tert-butyl carbamate intermediates are synthesized via condensation of substituted pyrroles with alkylating agents under controlled temperatures (60–80°C) and anhydrous solvents like THF or DCM . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agent) and reaction time (12–24 hours) improves yield. Characterization via NMR (¹H, ¹³C) and mass spectrometry is critical for confirming structural integrity .
| Step | Reagents/Conditions | Yield Range | Key Observations |
|---|---|---|---|
| Cyclization | DCM, 0°C → RT, 12h | 60–75% | Impurities from incomplete cyclization require column purification |
| Alkylation | NaH, THF, 60°C, 18h | 50–65% | Excess alkylating agent improves conversion |
Q. How is the stereochemistry of tert-butyl 5-ethyl-6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, tert-butyl derivatives with similar fused-ring systems (e.g., hexahydropyrrolo[3,4-b]pyrrole) were analyzed using single-crystal diffraction, revealing chair conformations and axial/equatorial substituent orientations . Alternative methods include NOESY NMR to detect spatial proximity of protons in rigid ring systems .
Advanced Research Questions
Q. How can conflicting NMR data for pyrrolo[3,4-c]pyridine derivatives be resolved during structural validation?
- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often arise from dynamic effects or impurities. Strategies include:
- Temperature-dependent NMR : Heating to 50°C can average out conformational exchange broadening .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton couplings to assign signals unambiguously .
- Spiking experiments : Adding a known reference compound (e.g., tert-butyl 3-oxohexahydropyrrolo[3,4-c]pyridine) to the sample to identify overlapping peaks .
Q. What strategies mitigate side reactions during the synthesis of tert-butyl-protected intermediates?
- Methodological Answer : Common side reactions include over-alkylation or Boc-group cleavage. Mitigation involves:
- Protecting group optimization : Using Boc (tert-butoxycarbonyl) instead of Fmoc for stability under basic conditions .
- Stepwise quenching : Adding aqueous NH₄Cl after alkylation to terminate unreacted reagents .
- HPLC monitoring : Detecting intermediates early (e.g., tert-butyl 2’-chloro-6’-oxo-spiro derivatives) to adjust reaction trajectories .
Q. How do steric and electronic effects influence the reactivity of tert-butyl carbamates in cross-coupling reactions?
- Methodological Answer : The tert-butyl group’s bulkiness hinders nucleophilic attacks at the carbamate carbonyl, favoring electrophilic pathways. For example, in Suzuki-Miyaura couplings, electron-withdrawing substituents on the boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhance transmetallation efficiency . Computational studies (DFT) predict activation barriers for sterically congested intermediates .
Application-Oriented Questions
Q. What pharmacological targets are associated with pyrrolo[3,4-c]pyridine scaffolds, and how is the tert-butyl group leveraged in drug design?
- Methodological Answer : These scaffolds show activity as kinase inhibitors or neurotransmitter modulators. The tert-butyl group enhances lipophilicity (logP +0.5–1.0) and metabolic stability by shielding labile sites from oxidative enzymes . For example, tert-butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole derivatives demonstrated nanomolar IC₅₀ values in dopamine receptor assays .
Q. How can this compound serve as a precursor for bioisosteric replacements?
- Methodological Answer : The 6-oxo group can be replaced with bioisosteres like sulfone or amide moieties. For example:
- Sulfone replacement : Oxidize the ketone to a sulfone using mCPBA (meta-chloroperbenzoic acid) in DCM .
- Amide formation : React with primary amines under EDCI/HOBt coupling conditions .
Bioisosteric analogs are validated via in vitro assays (e.g., binding affinity) and ADMET profiling .
Data Conflict Resolution
Q. How should researchers address discrepancies between computational predictions and experimental yields in tert-butyl derivative synthesis?
- Methodological Answer : Reconcile conflicts by:
- Revisiting solvent parameters : Simulated reaction conditions (e.g., DMF vs. THF) may misestimate solvation effects.
- Catalyst screening : Test alternative catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .
- Kinetic profiling : Use inline FTIR or ReactIR to monitor reaction progression and identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
